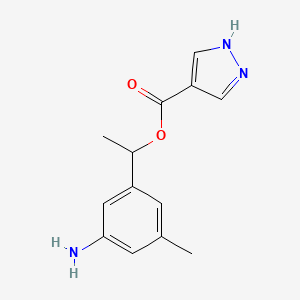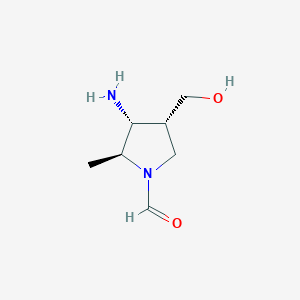
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through chiral catalysts or chiral auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (2S,3R,4R)-3-amino-4-(carboxymethyl)-2-methylpyrrolidine.
Reduction: Formation of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid
- (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride
Uniqueness
Compared to similar compounds, (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde stands out due to its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-5-7(8)6(3-10)2-9(5)4-11/h4-7,10H,2-3,8H2,1H3/t5-,6-,7-/m0/s1 |
InChIキー |
HWGRFIHZYUCMAE-ACZMJKKPSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H](CN1C=O)CO)N |
正規SMILES |
CC1C(C(CN1C=O)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


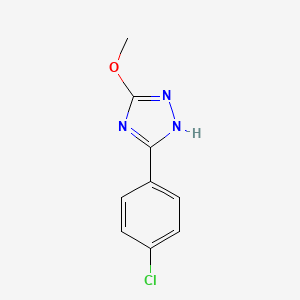
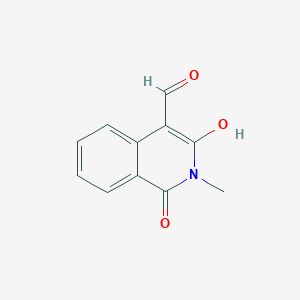
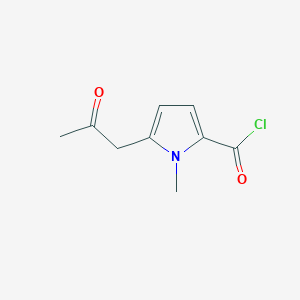

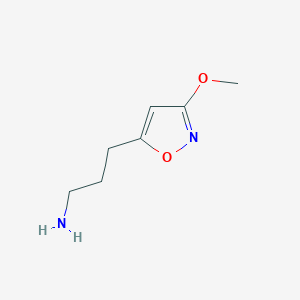
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
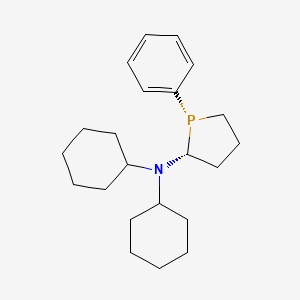


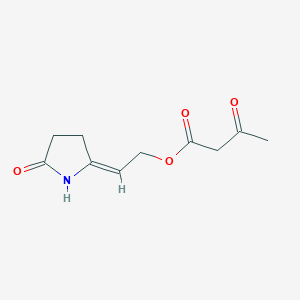
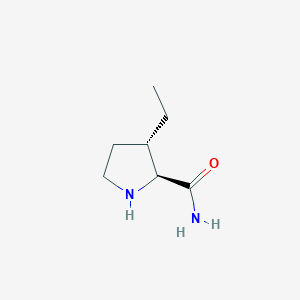
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
